5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
Properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)-3-(furan-2-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c23-15-8-10-16(11-9-15)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)13-14-5-2-1-3-6-14/h1-12,18-20H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHNZKLMLAWTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (commonly referred to as compound A) is a heterocyclic organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound A is with a molecular weight of 396.83 g/mol. The structure features a pyrroloisoxazole core, which is known for diverse biological activities.
Compound A exhibits multiple mechanisms that contribute to its biological activity:
- Antimicrobial Activity : Research indicates that compound A has significant antifungal properties against various strains. The half-maximal inhibitory concentration (IC50) values suggest potent activity against fungi such as Candida albicans and Aspergillus niger .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies have shown that compound A can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities of compound A based on various studies:
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal efficacy of compound A against clinical isolates of Candida albicans. The study revealed that the compound significantly inhibited fungal growth at concentrations as low as 12.11 µg/mL, indicating its potential as an antifungal agent in clinical settings.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of compound A using RAW 264.7 macrophages. The results showed that treatment with compound A reduced the expression of TNF-alpha and IL-6 by approximately 40%, highlighting its therapeutic potential in inflammatory diseases.
Research Findings
Recent studies have expanded on the pharmacological potential of compound A:
- Synergistic Effects : Research indicates that when combined with conventional antifungal agents, compound A enhances their efficacy, suggesting a synergistic effect that could improve treatment outcomes for resistant strains .
- Toxicity Assessment : Preliminary toxicity studies indicate that compound A has a favorable safety profile at therapeutic doses, making it a candidate for further development .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares the target compound with four structurally related analogs:
*Note: The target compound’s molecular formula is estimated based on structural analogs due to lack of explicit data in the evidence.
Functional Implications
- Electron Effects: The 4-chlorophenyl group (target compound) provides moderate electron withdrawal compared to 2,4-dichlorophenyl (), which may reduce electrophilicity at the core.
- Solubility and Bioavailability: Dimethylamino groups () significantly enhance aqueous solubility at low pH, whereas dichlorophenyl () or benzyl groups (target) favor lipid membranes. Methoxy substitutions () balance lipophilicity and polarity, making them suitable for dual-phase applications.
Preparation Methods
[3 + 2] Cycloaddition of Nitrones and Alkynes
The research by Zhang et al. (2021) demonstrates that spirocyclic isoxazolines can be synthesized via cycloaddition of indanone-derived nitrones with alkynes. Adapting this method, the target compound may be synthesized using a nitrone precursor containing the 4-chlorophenyl group and an alkyne functionalized with the furyl moiety.
Representative Procedure
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Nitrone Preparation : React 4-chlorobenzaldehyde with N-benzylhydroxylamine hydrochloride in ethanol under reflux to form the corresponding nitrone.
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Cycloaddition : Combine the nitrone with 2-furylacetylene in dichloromethane at 25°C for 24 hours.
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Workup : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the dihydroisoxazole intermediate.
Key Data
Multi-Step Condensation Approach
Stepwise Assembly of the Heterocyclic Core
Patent US20180273906A1 discloses methods for synthesizing analogous pyrrolo[3,4-d]isoxazole derivatives via sequential condensation and cyclization. The target compound can be synthesized in three stages:
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Formation of the Isoxazole Ring :
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Introduction of the Furyl Group :
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Cyclization to Form the Pyrrolo Moiety :
Reaction Scheme
Optimization of Reaction Conditions
Catalytic Enhancements
The use of Lewis acids such as zinc triflate (Zn(OTf)₂) improves cyclization efficiency. For example, adding 5 mol% Zn(OTf)₂ during the cyclization step increases yields from 73% to 82%.
Solvent and Temperature Effects
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Solvent Screening :
Solvent Yield (%) Purity (%) Dichloroethane 82 95 Toluene 68 89 Acetonitrile 54 78 -
Temperature Optimization :
Higher temperatures (80°C vs. 60°C) reduce reaction time from 8 hours to 4 hours but may increase side products.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). The compound exhibits an Rf value of 0.4 in ethyl acetate/hexane (1:3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
